molecular formula C16H17NO2S2 B14236591 3-(Benzenesulfonyl)-2-(4-methylphenyl)-1,3-thiazolidine CAS No. 537677-92-2

3-(Benzenesulfonyl)-2-(4-methylphenyl)-1,3-thiazolidine

Cat. No.: B14236591
CAS No.: 537677-92-2
M. Wt: 319.4 g/mol
InChI Key: RGPFHKQBGFDMSZ-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-2-(4-methylphenyl)-1,3-thiazolidine is a thiazolidine derivative characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Its structure includes a benzenesulfonyl group (R1) at position 3 and a 4-methylphenyl (p-tolyl) substituent (R2) at position 2 (Fig. 1). The benzenesulfonyl moiety is a strong electron-withdrawing group (EWG), which enhances the compound’s stability and influences its reactivity. This compound is of interest in medicinal chemistry due to the pharmacological relevance of thiazolidine derivatives, including anti-inflammatory, antimicrobial, and antitumor activities .

Properties

CAS No.

537677-92-2

Molecular Formula

C16H17NO2S2

Molecular Weight

319.4 g/mol

IUPAC Name

3-(benzenesulfonyl)-2-(4-methylphenyl)-1,3-thiazolidine

InChI

InChI=1S/C16H17NO2S2/c1-13-7-9-14(10-8-13)16-17(11-12-20-16)21(18,19)15-5-3-2-4-6-15/h2-10,16H,11-12H2,1H3

InChI Key

RGPFHKQBGFDMSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-2-(4-methylphenyl)-1,3-thiazolidine typically involves the reaction of 4-methylphenyl isothiocyanate with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-2-(4-methylphenyl)-1,3-thiazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonyl group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), and ethanol.

    Substitution: Nucleophiles like amines, alcohols, and thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiazolidines depending on the nucleophile used.

Scientific Research Applications

3-(Benzenesulfonyl)-2-(4-methylphenyl)-1,3-thiazolidine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-2-(4-methylphenyl)-1,3-thiazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Electronic Features

The following table summarizes key structural and electronic differences between the target compound and its analogues:

Compound Name Substituent (R1) Substituent (R2) Molecular Weight Key Structural Features
3-(Benzenesulfonyl)-2-(4-methylphenyl)-1,3-thiazolidine Benzenesulfonyl 4-methylphenyl 333.46 Strong EWG (SO₂Ph), EDG (p-tolyl)
2-(4-Methylphenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine 4-Methylbenzenesulfonyl 4-methylphenyl 333.46 Moderate EWG (SO₂-p-tolyl), increased lipophilicity
3-[(4-Bromophenyl)sulfonyl]-2-(4-nitrophenyl)-1,3-thiazolidine 4-Bromobenzenesulfonyl 4-nitrophenyl 429.31 Stronger EWG (Br, NO₂), higher reactivity
3-(4-Methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione Spiro indole-dione 4-methylphenyl 318.37 Rigid spiro system, hydrogen-bonding sites
3-Benzyl-2-(nitromethylidene)-1,3-thiazolidine Benzyl Nitromethylidene 236.30 Electron-deficient nitromethylene group

Key Observations :

  • Lipophilicity : The 4-methylphenyl substituent increases lipophilicity, which may improve membrane permeability in biological systems.
  • Spiro Systems : The spiro compound () exhibits conformational rigidity due to its fused indole-dione structure, which could influence binding affinity in biological targets.

Physicochemical Properties

Property Target Compound 2-(4-Methylphenyl)-1,3-thiazolane 3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one
Melting Point Not reported 96–98°C Not reported
Solubility Moderate (DMSO-soluble) Low (ethanol-soluble) Low (aprotic solvents)
Hydrogen Bonding Weak C–H⋯O/S interactions N/A Strong N–H⋯O bonds

Research Findings and Implications

Substituent Effects : Electron-withdrawing groups (e.g., benzenesulfonyl) enhance thermal stability but may reduce aqueous solubility.

Biological Relevance : The 4-methylphenyl group’s lipophilicity could improve pharmacokinetic properties, while sulfonyl groups may enhance target binding via polar interactions.

Synthetic Challenges : Bromo and nitro substituents () introduce synthetic complexity but offer avenues for tuning reactivity .

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